

An In-depth Technical Guide to Methyl 2-amino-4-bromobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-4-bromobenzoate

Cat. No.: B148704

[Get Quote](#)

CAS Number: 135484-83-2

This technical guide provides a comprehensive overview of **Methyl 2-amino-4-bromobenzoate**, a key chemical intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

Methyl 2-amino-4-bromobenzoate is an off-white crystalline solid.^[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	135484-83-2	[1] [2]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2]
Molecular Weight	230.06 g/mol	[1] [2]
Melting Point	77-79 °C	[1]
Boiling Point (Predicted)	319.3 ± 22.0 °C at 760 mmHg	[1]
Density (Predicted)	1.578 ± 0.06 g/cm ³	
Appearance	Off-white powder	[1]
Synonyms	Methyl 4-bromoanthranilate, 2-Amino-4-bromobenzoic acid methyl ester	[2]

Synthesis

Methyl 2-amino-4-bromobenzoate is typically synthesized through the esterification of 2-amino-4-bromobenzoic acid with methanol, a reaction catalyzed by a strong acid such as sulfuric acid. This process is a standard method for converting carboxylic acids to their corresponding methyl esters.

Experimental Protocol: Fischer Esterification of 2-amino-4-bromobenzoic acid

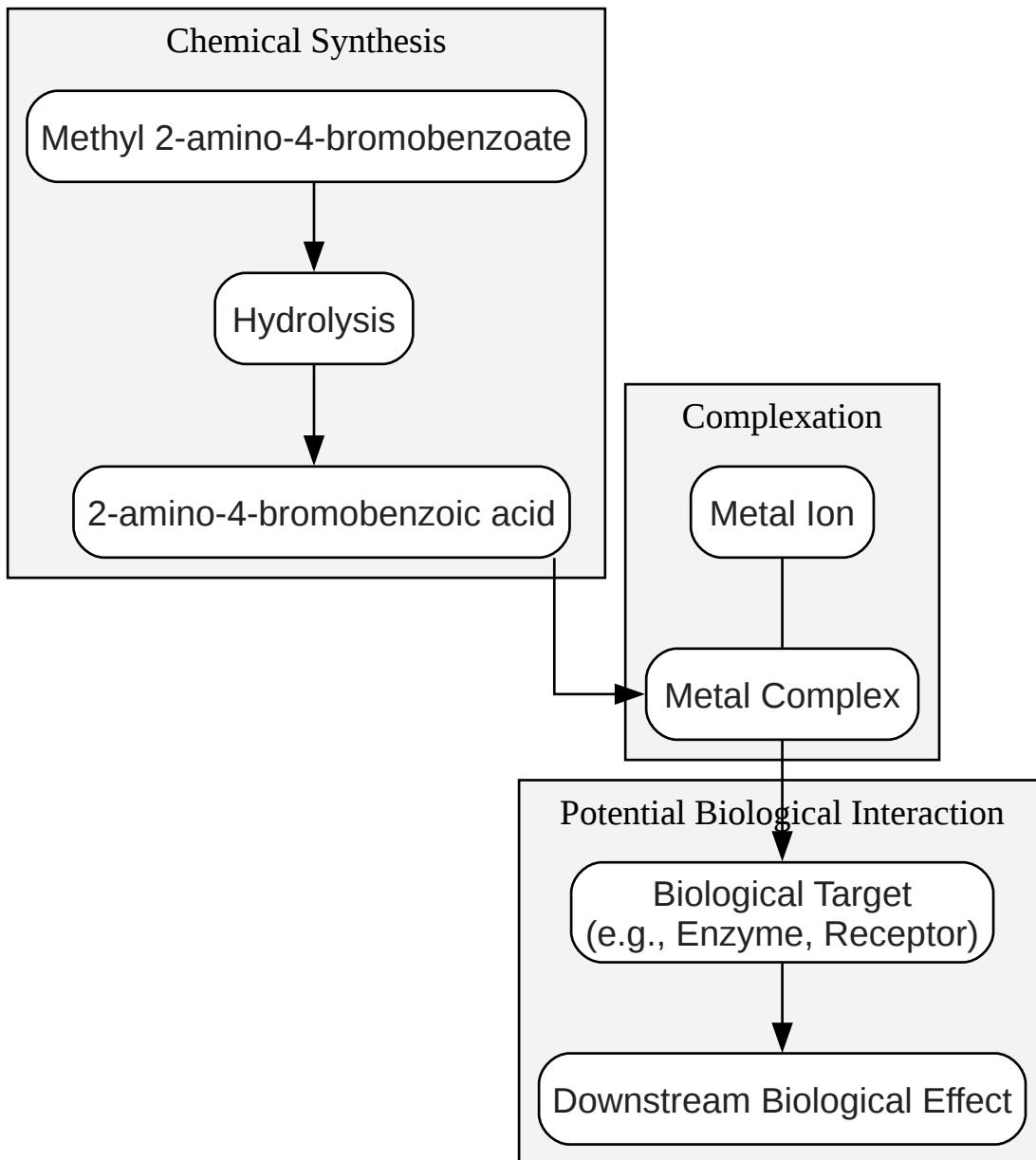
This protocol outlines a representative procedure for the synthesis of **Methyl 2-amino-4-bromobenzoate**.

Materials:

- 2-amino-4-bromobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)

- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Filtration apparatus

Procedure:


- Reaction Setup: In a clean, dry round-bottom flask, combine 2-amino-4-bromobenzoic acid and an excess of anhydrous methanol. Place a magnetic stir bar in the flask.
- Acid Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel

containing water.

- Extraction: Add dichloromethane to the separatory funnel and shake vigorously to extract the product into the organic layer. Allow the layers to separate and drain the lower organic layer. Repeat the extraction of the aqueous layer with dichloromethane to maximize product recovery.
- Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by a wash with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **Methyl 2-amino-4-bromobenzoate** can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 2-amino-4-bromobenzoate** via Fischer esterification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-amino-4-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148704#methyl-2-amino-4-bromobenzoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

